molecular formula C22H17FN4O3S2 B2653409 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886900-14-7

3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2653409
CAS No.: 886900-14-7
M. Wt: 468.52
InChI Key: UTLSBVOBTCMMHJ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 6-nitrobenzothiazol-2-amine moiety, which is a key building block for developing potent pharmacophores . The molecule is further functionalized with a pyridinylmethyl group and a (4-fluorophenyl)thio)propanamide chain, creating a complex structure designed for targeted interaction with biological systems. Its primary research value lies in its potential as a lead compound for investigating inflammatory pathways and oncology targets. The structural attributes of this molecule, particularly the benzothiazole core, suggest potential for investigation as a Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an inducible enzyme that is a key inflammatory marker and a well-validated therapeutic target for inflammation-related illnesses and cancer . Researchers can utilize this compound to probe the structure-activity relationships (SAR) of hybrid inhibitors and explore mechanisms for developing safer anti-inflammatory agents that avoid the cardiovascular side effects associated with earlier COX-2 inhibitors . Furthermore, derivatives of nitrobenzothiazole have been investigated for their potent antitumor properties, making this compound a candidate for cell-based assays in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S2/c23-15-4-7-18(8-5-15)31-12-10-21(28)26(14-16-3-1-2-11-24-16)22-25-19-9-6-17(27(29)30)13-20(19)32-22/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSBVOBTCMMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate halogenated precursor to form the 4-fluorophenylthio intermediate.

    Introduction of the Nitrobenzo[d]thiazolyl Group: This step involves the condensation of the thioether intermediate with 6-nitrobenzo[d]thiazole-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with 2-chloromethylpyridine in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.

    Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions for aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. Studies have shown that the nitrobenzothiazole moiety may inhibit enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Potential:
The compound has been identified as a potential scaffold for designing new anti-inflammatory drugs. Its structure allows for interaction with cyclooxygenase enzymes, which are crucial in inflammatory processes .

3. Antimicrobial Properties:
The thiazole derivatives have shown antimicrobial activity against various pathogens. This suggests that 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide could be explored in the development of new antimicrobial agents .

Materials Science Applications

1. Organic Electronics:
Due to its unique electronic properties, this compound may be utilized in the development of organic electronic materials. The thiazole structure contributes to its semiconducting properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Photonic Devices:
The compound's ability to interact with light can be exploited in photonic applications, such as sensors and imaging technologies. Its stability and reactivity make it a candidate for incorporation into photonic devices .

Case Studies

Several studies have investigated the biological activity and potential applications of similar compounds:

  • Study on Antitumor Activity: A series of piperazine derivatives were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects attributed to their structural similarities with this compound .
  • Investigation of Anti-inflammatory Effects: Research highlighted the anti-inflammatory effects of related thiazole derivatives, demonstrating their ability to inhibit cyclooxygenase enzymes effectively .
  • Exploration in Organic Electronics: Studies have shown that compounds with similar structures can enhance charge mobility in organic electronic applications, indicating potential uses in OLEDs and other devices .

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is likely multifaceted, involving interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiazole ring may intercalate with DNA, disrupting cellular processes. The fluorophenyl group can enhance binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences:

Compound Name / ID Substituents on Benzothiazole Additional Groups Molecular Weight (g/mol) Reference
Target Compound 6-Nitro Pyridin-2-ylmethyl, 4-fluorophenyl ~458.47 (calculated) N/A
4a () 6-Nitro 4-Fluorobenzylidene 458.37
4c () 6-Nitro 4-Bromobenzylidene 519.53
8c () 6-Nitro 4-Methoxyphenyl, cyano 470.59
Compound 31 () 5-(4-Fluorophenyl)thiazole Furan-2-yl ~345.38 (calculated)
ABTB () 6-Amino Benzamide ~301.33 (calculated)

Key Observations :

  • Substituents like benzylidene (4a–4d) or furan (31) alter electronic properties and bioactivity profiles.
Pharmacological Activity
Compound Name / ID Biological Activity IC50 / Efficacy Reference
Target Compound Anticancer (predicted) Not reported N/A
4a–4d () VEGFR-2 inhibition IC50: 0.12–0.45 μM (4a most potent)
8c () Anticancer (cell-based assays) Moderate activity
Compound 31 () KPNB1 inhibition, anticancer IC50: <1 μM
ABTB () Corrosion inhibition (non-biological) 85% efficiency at 500 ppm

Key Observations :

  • The nitrobenzothiazole core (as in 4a–4d and the target compound) correlates with kinase inhibition .
  • Pyridine and fluorophenyl groups may synergize for enhanced anticancer effects, though experimental data for the target compound is lacking.
Physicochemical Properties
Compound Name / ID Melting Point (°C) IR Peaks (cm⁻¹) MS (m/z) Reference
Target Compound Not reported Expected: ~1700 (C=O), 1520 (NO₂) ~458.47 N/A
4a () 199–201 1700 (C=O), 1520 (NO₂) 458.37
8c () 273–275 2221 (CN), 1700 (C=O) 470.59
ABTB () Not reported 1650 (C=O), 1340 (NO₂ reduction) 301.33

Key Observations :

  • Nitro groups consistently show IR peaks near 1520 cm⁻¹ .
  • Higher melting points (e.g., 8c at 273°C) correlate with rigid substituents like cyano groups .

Key Observations :

  • The target compound’s synthesis is more complex due to dual N-substituents, requiring selective protection/deprotection steps .

Biological Activity

The compound 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyridine moiety, and a fluorophenyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN4O3SC_{21}H_{20}FN_{4}O_{3}S, with a molecular weight of 454.5 g/mol. The structure features several functional groups that are crucial for its biological activity:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding interactions with biological targets.
  • Pyridine Moiety : Often associated with biological activity due to its ability to participate in hydrogen bonding and coordination.

Table 1: Structural Information

PropertyValue
Molecular FormulaC21H20FN4O3SC_{21}H_{20}FN_{4}O_{3}S
Molecular Weight454.5 g/mol
CAS Number1215557-23-5

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on thiazole derivatives found that they possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's ability to interact with cellular pathways involved in cancer progression has been documented. For instance, nitro-substituted thiazoles have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The thiazole ring and fluorophenyl thioether moiety contribute to the compound’s binding affinity and specificity for its targets.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of related thiazole compounds on human breast cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested. The study concluded that modifications to the thiazole structure could enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazole derivatives were tested against several microbial strains, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 25 to 100 µg/mL, indicating promising antimicrobial activity. The study suggested that the introduction of electron-withdrawing groups like fluorine could enhance antimicrobial potency .

Q & A

Basic: What are the optimal synthetic routes for 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis involves multi-step reactions, starting with the coupling of 4-fluorophenylthiol to a propanamide backbone, followed by sequential nucleophilic substitutions with 6-nitrobenzo[d]thiazol-2-amine and pyridin-2-ylmethanamine. Key steps include:

  • Thioether formation : Reacting 4-fluorothiophenol with bromopropionyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to form the thioether intermediate .
  • Amidation : Coupling the intermediate with 6-nitrobenzo[d]thiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at room temperature .
  • N-alkylation : Introducing the pyridin-2-ylmethyl group via alkylation with 2-(bromomethyl)pyridine in the presence of a base (e.g., NaH) in THF .
    Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography (gradient elution) and final product via recrystallization (ethanol/water). Yields >70% are achievable with strict temperature control and anhydrous conditions .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons), nitrobenzo[d]thiazole (δ 8.5–9.0 ppm), and pyridylmethyl protons (δ 4.8 ppm, singlet for CH₂) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 499.08) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Basic: What are the key functional groups influencing reactivity and stability?

Answer:

  • Nitro group (NO₂) : Electron-withdrawing effect enhances electrophilicity of the benzo[d]thiazole ring, facilitating nucleophilic substitutions but risking reduction under acidic conditions .
  • Thioether (S–C) : Prone to oxidation (e.g., H₂O₂ in acetic acid forms sulfoxide derivatives); store under inert gas to prevent degradation .
  • Amide bonds : Hydrolysis-resistant due to steric hindrance from the pyridylmethyl group, but sensitive to strong bases (e.g., NaOH) .

Basic: How does solubility vary across solvents, and what formulations are suitable for in vitro assays?

Answer:

  • Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers (<0.1 mM). Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO ≤0.1%) .
  • Formulation : For in vivo studies, use PEG-400/water (1:1) or cyclodextrin-based carriers to enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Nitro group position : Moving the nitro group from C6 to C5 on the benzo[d]thiazole reduces steric hindrance, improving target binding (e.g., kinase inhibition assays) .
  • Pyridylmethyl substitution : Replacing with bulkier groups (e.g., quinolin-2-ylmethyl) increases logP but may reduce solubility. Balance hydrophobicity with polar substituents (e.g., –OH) .
  • Fluorophenyl modifications : Para-fluoro enhances metabolic stability; meta-substitution alters π-π stacking with aromatic residues in target proteins .

Advanced: What in silico and in vivo models are recommended for evaluating pharmacokinetics and toxicity?

Answer:

  • In silico :
    • ADMET Prediction : Use SwissADME to predict CYP450 interactions (e.g., CYP3A4 inhibition risk) .
    • Docking Studies : Target enzymes like EGFR or PARP using AutoDock Vina; validate with molecular dynamics simulations (GROMACS) .
  • In vivo :
    • Rodent models : Assess oral bioavailability (30–50 mg/kg dose) and hepatic clearance via LC-MS/MS plasma analysis .
    • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeated-dose studies .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Source identification : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays). For example, IC₅₀ discrepancies in EGFR inhibition may arise from using HeLa vs. A431 cells .
  • Batch variability : Analyze impurities via LC-MS; trace dimethylamine residues from synthesis can antagonize target binding .
  • Statistical rigor : Replicate experiments across independent labs (n ≥ 3) and apply ANOVA with post-hoc Tukey tests .

Advanced: What are the degradation pathways under physiological conditions, and how can stability be enhanced?

Answer:

  • Hydrolytic degradation : Amide bond cleavage at pH > 8.0; mitigate with buffered formulations (pH 6.5–7.4) .
  • Oxidative pathways : Thioether oxidation to sulfoxide (confirmed via LC-MS); add antioxidants (e.g., ascorbic acid) in storage buffers .
  • Photodegradation : Nitro group reduction under UV light; store in amber vials at –20°C .

Advanced: How does the compound interact with multi-target proteins, and what experimental strategies validate polypharmacology?

Answer:

  • Target profiling : Use KINOMEscan or thermal shift assays to identify off-target kinases (e.g., ABL1, SRC) .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. EGFR-knockout cell lines .
  • Synergistic screens : Test combinatorial effects with cisplatin or PARP inhibitors in 3D tumor spheroids .

Advanced: What challenges arise in scaling synthesis from milligram to gram quantities?

Answer:

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for intermediates .
  • Exothermic reactions : Use jacketed reactors with temperature control (–10°C to 25°C) during alkylation steps to prevent byproduct formation .
  • Cost optimization : Substitute expensive reagents (e.g., EDC with DCC) and recover solvents via distillation .

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